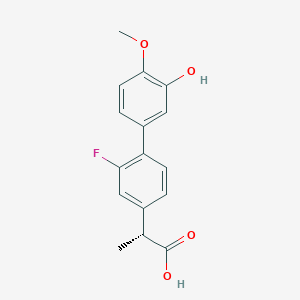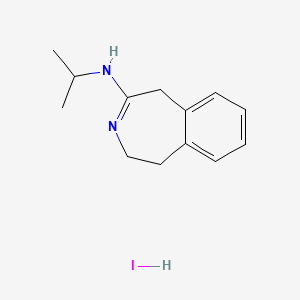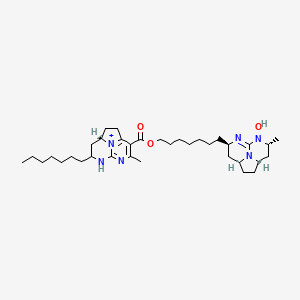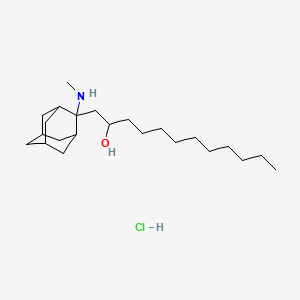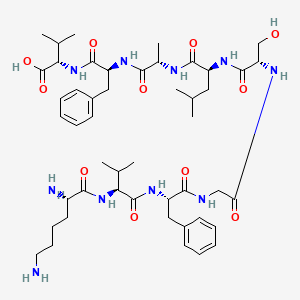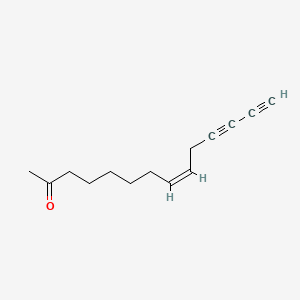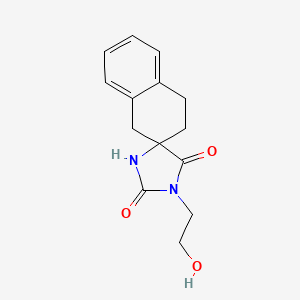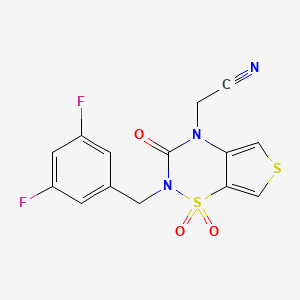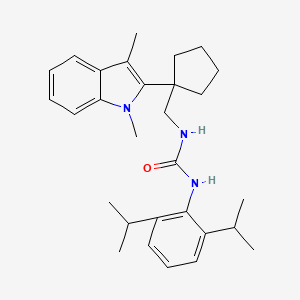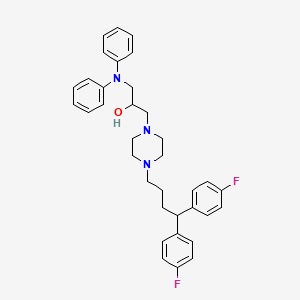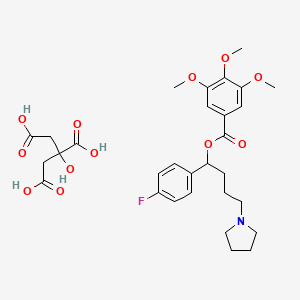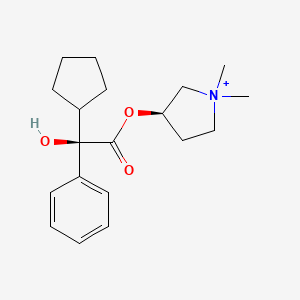
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and one methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxybenzaldehyde and methylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Final Product: The intermediate is then subjected to further chemical reactions, such as methylation and amination, to yield the final product, Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.
Scientific Research Applications
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include Benzeneethanamine, 3,4-dimethoxy- and Benzeneethanamine, 2,5-dimethoxy-4-(methylthio)-.
Uniqueness: The presence of the 2,3-dimethoxy and 4-(methylthio) groups distinguishes it from other phenethylamines, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
78335-87-2 |
|---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(2,3-dimethoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-10-8(6-7-12)4-5-9(15-3)11(10)14-2/h4-5H,6-7,12H2,1-3H3 |
InChI Key |
RLGNNNSZZAWLAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)SC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


